molecular formula C13H21NO B13282320 1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol

1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol

Cat. No.: B13282320
M. Wt: 207.31 g/mol
InChI Key: QRWIKWTTYGMQCF-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol and contains both an amino group and a phenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to changes in cellular function. For example, it may inhibit the activity of certain enzymes or activate specific receptors, resulting in downstream effects on cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with a hydroxyl group and an amino group.

    1-Amino-2-methyl-2-propanol: Another related compound with similar functional groups.

Uniqueness

1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol is unique due to the presence of both a phenyl group and a secondary amino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[(2-methyl-1-phenylpropyl)amino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-10(2)13(14-9-11(3)15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3

InChI Key

QRWIKWTTYGMQCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCC(C)O

Origin of Product

United States

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